1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyran ring The presence of an ethyl group and a trifluoromethyl group adds to its unique chemical properties
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been found to have a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of a compound .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and signaling pathways . The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activities. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing these interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to altered cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual breakdown, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, indicating its potential for long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and nucleus. This localization is crucial for its biological activity, as it allows the compound to interact with its target molecules effectively.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it affects gene expression and DNA replication. The precise localization of the compound is essential for its therapeutic potential and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or triflates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 1-Ethyl-3-(difluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-d]pyrazole
Uniqueness
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties that differentiate it from similar compounds .
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOHALLWVHBOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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